N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinazoline core, a pyrrolidine ring, and a tert-butyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the quinazoline core One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a suitable fluorinating agent to introduce the fluorine atom at the 6-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and mechanisms of action.
Medicine: The potential medicinal applications of this compound are vast. It may be investigated for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through various biochemical and biophysical techniques.
Comparison with Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core but may differ in the substituents attached to the core.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may have different functional groups.
Tert-butyl derivatives: These compounds feature the tert-butyl group but may have different core structures.
Uniqueness: N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide stands out due to its combination of the quinazoline core, pyrrolidine ring, and tert-butyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-17(2,3)21-16(23)11-6-7-22(9-11)15-13-8-12(18)4-5-14(13)19-10-20-15/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRAEVNGDDNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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